molecular formula C15H18N2O2 B7507231 N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide

N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide

Cat. No. B7507231
M. Wt: 258.32 g/mol
InChI Key: NWVXUOFZSULPNQ-UHFFFAOYSA-N
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Description

N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide, also known as BZAM, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. BZAM belongs to the family of benzoxazole derivatives and has been studied for its potential use in treating various conditions.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide has been shown to increase the levels of serotonin and norepinephrine in the brain, which are both involved in regulating mood.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide has been shown to increase locomotor activity and decrease anxiety-like behavior. N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide has also been shown to have anti-inflammatory properties and may have potential as a treatment for conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide in lab experiments is that it has been shown to have relatively low toxicity and is generally well-tolerated in animals. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret study results.

Future Directions

There are several potential future directions for research on N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide. One area of interest is in further exploring its potential as a treatment for depression and anxiety. Additionally, N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide may have potential as a treatment for other conditions such as chronic pain and inflammation. Further studies are needed to better understand the mechanism of action of N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide and to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide is typically performed by reacting 2-aminobenzoic acid with cyclopentylmagnesium bromide, followed by reaction with methyl chloroacetate. The resulting product is then subjected to cyclization to form N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide.

Scientific Research Applications

N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide has been studied for its potential use in various scientific research applications. One area of research has been in the field of neuroscience, where N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide has been shown to have potential as a therapeutic agent for treating conditions such as depression and anxiety. N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide has also been studied for its potential use in treating cancer, as it has been shown to have anti-tumor properties.

properties

IUPAC Name

N-(1,3-benzoxazol-2-yl)-2-cyclopentyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17(14(18)10-11-6-2-3-7-11)15-16-12-8-4-5-9-13(12)19-15/h4-5,8-9,11H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVXUOFZSULPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2O1)C(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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